

# N-ethyl-2-iodoaniline CAS number and molecular weight

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## Compound of Interest

Compound Name: *N*-ethyl-2-iodoaniline

Cat. No.: B15315916

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## Technical Guide: N-ethyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-ethyl-2-iodoaniline** is a halogenated aromatic amine that serves as a versatile synthetic intermediate in the development of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, alongside detailed experimental protocols for its synthesis. Furthermore, this document elucidates the role of **N-ethyl-2-iodoaniline** as a building block in the synthesis of more complex molecules, a critical aspect for professionals in drug discovery and development.

### Chemical Properties and Identification

**N-ethyl-2-iodoaniline** is a substituted aniline with an ethyl group attached to the nitrogen atom and an iodine atom at the ortho position of the benzene ring. This substitution pattern provides a reactive handle for various organic transformations.

| Property          | Value                             | Citation |
|-------------------|-----------------------------------|----------|
| CAS Number        | 133286-16-5                       | [1]      |
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> IN |          |
| Molecular Weight  | 247.08 g/mol                      | [1]      |
| IUPAC Name        | N-ethyl-2-iodobenzenamine         | [1]      |

## Synthesis of N-ethyl-2-iodoaniline

The synthesis of **N-ethyl-2-iodoaniline** can be achieved through the N-alkylation of 2-iodoaniline. The following protocol is a representative method for this transformation.

### Experimental Protocol: N-Alkylation of 2-Iodoaniline

Objective: To synthesize **N-ethyl-2-iodoaniline** via the reductive amination of 2-iodoaniline with acetaldehyde.

Materials:

- 2-Iodoaniline
- Acetaldehyde
- Palladium on carbon (Pd/C, 10%)
- Ammonium formate
- 2-Propanol
- Water
- Dichloromethane
- Brine solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Celite
- Silica gel for column chromatography
- Ethyl acetate
- Cyclohexane

Procedure:

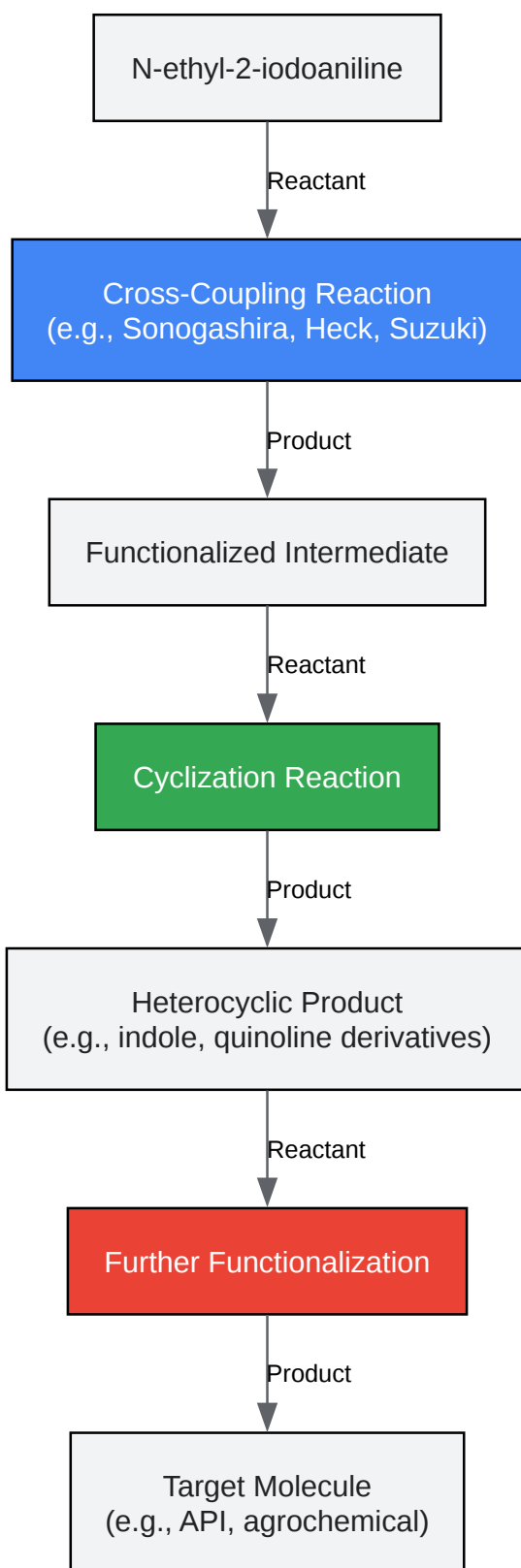
- To a flask containing Pd/C (0.5 mmol), add 2-propanol (90 ml).
- Dissolve ammonium formate (50 mmol) in water (10 ml) and transfer it to the flask.
- Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.
- Add 2-iodoaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
- Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Remove the solvent from the filtrate under reduced pressure at 45-50°C.
- Dilute the resulting residue with dichloromethane and wash with a brine solution.
- Separate the organic phase and dry it over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Distill the organic layer under reduced pressure to remove the solvent.
- Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to obtain pure **N-ethyl-2-iodoaniline**.<sup>[2]</sup>

## Applications in Organic Synthesis

**N-ethyl-2-iodoaniline** is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the iodine atom allows for various cross-

coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, enabling the introduction of diverse functional groups. The secondary amine functionality can participate in cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in many biologically active compounds.

The general workflow for utilizing **N-ethyl-2-iodoaniline** as a synthetic intermediate is depicted in the following diagram:



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Synthetic pathway utilizing **N-ethyl-2-iodoaniline**.

This diagram illustrates a logical workflow where **N-ethyl-2-iodoaniline** (A) undergoes a cross-coupling reaction (B) to yield a functionalized intermediate (C). This intermediate can then be subjected to a cyclization reaction (D) to form a heterocyclic product (E). Subsequent functionalization steps (F) can then lead to the final target molecule (G), which could be an active pharmaceutical ingredient (API) or an agrochemical. Iodoanilines, in general, are crucial starting materials for the synthesis of various APIs, including antifungal agents and neuroprotective drugs.[3]

## Role in Drug Development

The core structure of **N-ethyl-2-iodoaniline** is a precursor to a variety of heterocyclic systems that are of significant interest in medicinal chemistry. The ability to introduce substituents at the 2-position via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

For instance, the synthesis of indole derivatives, a common motif in many pharmaceuticals, can be achieved through the coupling of N-substituted 2-iodoanilines with terminal acetylenes followed by an electrophilic cyclization.

## Experimental Protocol: Synthesis of 3-Iodoindoles from N,N-Dialkyl-2-iodoanilines

This protocol outlines a general procedure for the synthesis of substituted indoles, which can be adapted from **N-ethyl-2-iodoaniline**.

### Step 1: Sonogashira Coupling

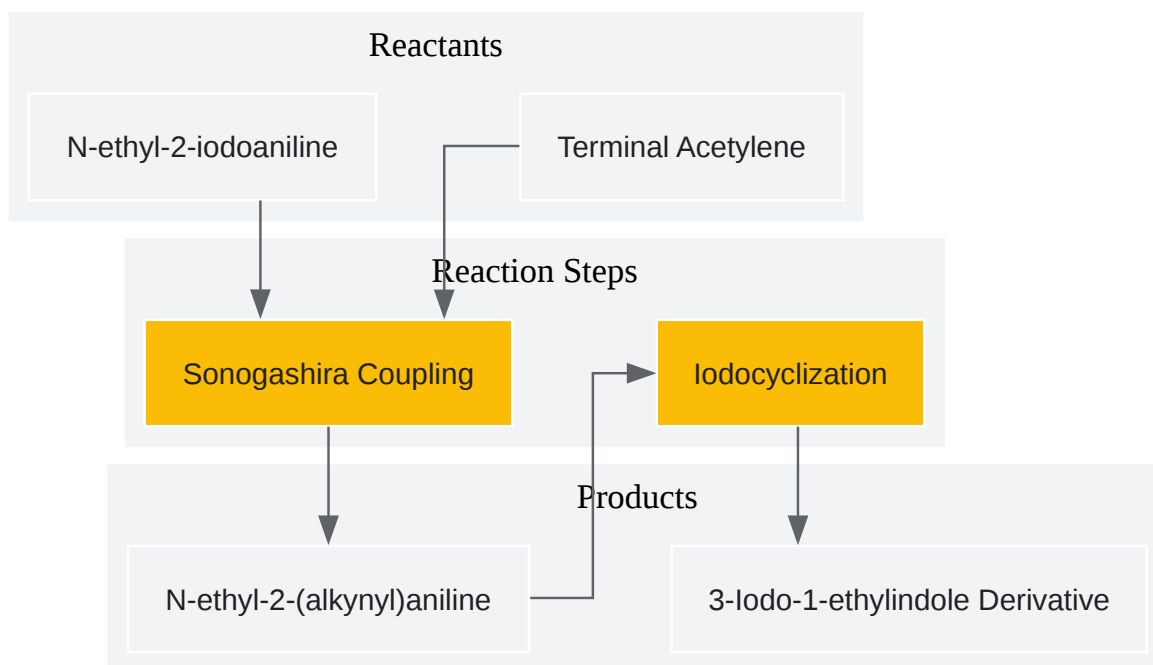
- In a flask, combine the **N-ethyl-2-iodoaniline** (5 mmol), a terminal alkyne (6.0 mmol),  $\text{PdCl}_2(\text{PPh}_3)_2$  (2 mol %), and  $\text{CuI}$  (1 mol %) in triethylamine (12.5 ml).
- Stir the mixture for a few minutes and then flush with argon.
- Seal the flask and stir at room temperature until the reaction is complete (monitored by TLC).

- Filter the resulting solution, wash with a saturated aqueous NaCl solution, and extract with diethyl ether.[4]

#### Step 2: Iodocyclization

- Dissolve the product from Step 1 (0.25 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (3 ml).
- Gradually add a solution of iodine (2 equivalents) in CH<sub>2</sub>Cl<sub>2</sub> (2 ml).
- Flush the reaction mixture with argon and stir at room temperature.
- Quench the excess iodine by washing with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>.
- Extract the aqueous solution with diethyl ether to isolate the 3-iodoindole product.[4]

The following diagram illustrates the logical flow of this synthetic strategy.



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Synthesis of 3-iodoindoles from **N-ethyl-2-iodoaniline**.

## Conclusion

**N-ethyl-2-iodoaniline** is a key chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity make it a valuable tool for researchers and professionals in drug development. The synthetic protocols and workflows outlined in this guide provide a foundation for the effective utilization of this compound in various research and development endeavors.

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